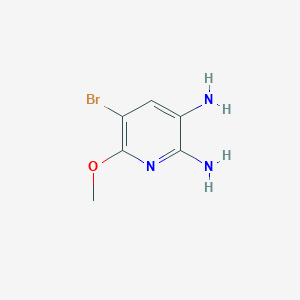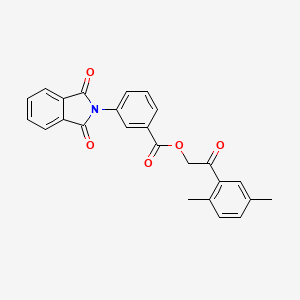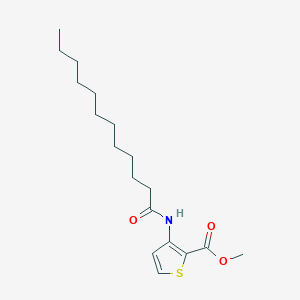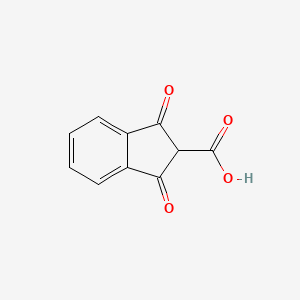
5-Bromo-6-methoxypyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-methoxypyridine-2,3-diamine is a chemical compound with the molecular formula C6H8BrN3O and a molecular weight of 218.05 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxypyridine-2,3-diamine can be achieved through several methods. One common method involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
5-Bromo-6-methoxypyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include stannous chloride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups results in amino groups, while substitution reactions can yield a variety of substituted pyridine derivatives.
科学的研究の応用
5-Bromo-6-methoxypyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-6-methoxypyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxypyridine: A similar compound with a methoxy group at the 2-position instead of the 6-position.
2,3-Diamino-5-bromopyridine: Another related compound with amino groups at the 2 and 3 positions.
Uniqueness
5-Bromo-6-methoxypyridine-2,3-diamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C6H8BrN3O |
|---|---|
分子量 |
218.05 g/mol |
IUPAC名 |
5-bromo-6-methoxypyridine-2,3-diamine |
InChI |
InChI=1S/C6H8BrN3O/c1-11-6-3(7)2-4(8)5(9)10-6/h2H,8H2,1H3,(H2,9,10) |
InChIキー |
KSJBPFNCGRYZFH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=N1)N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B12468238.png)
![4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468242.png)

![N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B12468261.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12468275.png)
![N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12468278.png)
![Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B12468282.png)
![5,6-dimethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468312.png)


